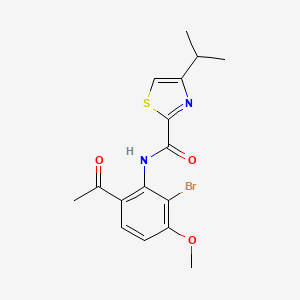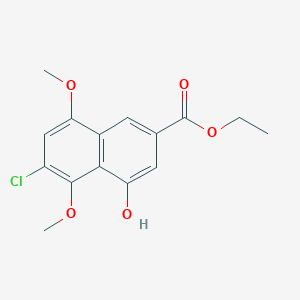
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with various functional groups
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogenation and nitration reactions can introduce additional substituents on the naphthalene ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar compounds include:
2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy substituents.
6-Chloro-2-naphthalenecarboxylic acid: Similar but lacks the ethyl ester group.
4-Hydroxy-2-naphthalenecarboxylic acid: Similar but lacks the chloro and methoxy groups. The uniqueness of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C15H15ClO5 |
|---|---|
Peso molecular |
310.73 g/mol |
Nombre IUPAC |
ethyl 6-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15ClO5/c1-4-21-15(18)8-5-9-12(19-2)7-10(16)14(20-3)13(9)11(17)6-8/h5-7,17H,4H2,1-3H3 |
Clave InChI |
AJGWUAPUTKJZAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C1)O)C(=C(C=C2OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
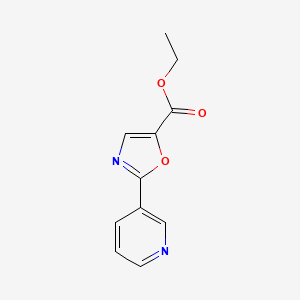
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)

![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
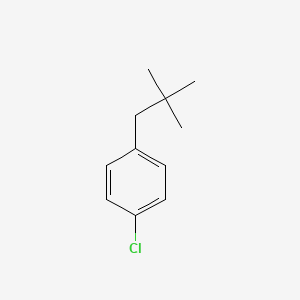
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)

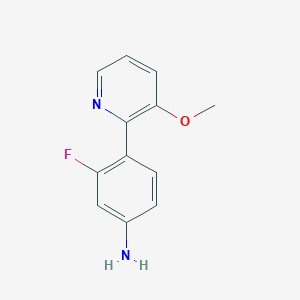
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
